4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

4-Methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one (CAS 1903154-01-7, molecular formula C27H25N3O4, MW 455.514 g/mol) is a synthetic organic compound belonging to the pyridine-quinoline hybrid class. Its core structure features a 2-pyridone ring substituted with a methoxy group, an N-phenyl ring, and a piperidine-linked quinolin-8-yloxy moiety.

Molecular Formula C27H25N3O4
Molecular Weight 455.514
CAS No. 1903154-01-7
Cat. No. B2989843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
CAS1903154-01-7
Molecular FormulaC27H25N3O4
Molecular Weight455.514
Structural Identifiers
SMILESCOC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H25N3O4/c1-33-24-17-25(31)30(20-9-3-2-4-10-20)18-22(24)27(32)29-15-12-21(13-16-29)34-23-11-5-7-19-8-6-14-28-26(19)23/h2-11,14,17-18,21H,12-13,15-16H2,1H3
InChIKeyXDRSFVGNLYRNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one (CAS 1903154-01-7): Compound Class and Procurement Baseline


4-Methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one (CAS 1903154-01-7, molecular formula C27H25N3O4, MW 455.514 g/mol) is a synthetic organic compound belonging to the pyridine-quinoline hybrid class [1]. Its core structure features a 2-pyridone ring substituted with a methoxy group, an N-phenyl ring, and a piperidine-linked quinolin-8-yloxy moiety. The compound has been indexed in ChEMBL (CHEMBL3608644) and is associated in patent literature with kinase inhibition, particularly against anaplastic lymphoma kinase (ALK) with a reported IC50 of 0.780 nM in enzyme assays, though the structural mapping to this bioactivity data requires independent verification [2]. The compound is commercially available from multiple vendors at typical research-grade purity (≥95%) and is primarily intended for non-human research use .

Why Generic Substitution Fails for 4-Methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one: Structural Nuances with Functional Consequences


In-class compounds sharing the pyridine-quinoline hybrid scaffold cannot be assumed interchangeable because the linker geometry—specifically the piperidine versus pyrrolidine ring in the central connector—directly influences the three-dimensional presentation of the quinolin-8-yloxy pharmacophore to the kinase ATP-binding pocket [1]. The piperidine-containing compound (CAS 1903154-01-7) positions the quinoline moiety with a different spatial vector and conformational flexibility compared to its closest registered analog, 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 1903269-36-2), which employs a five-membered pyrrolidine ring . These conformational differences, documented across the pyridine-quinoline PIM-1 kinase inhibitor series, can produce non-interchangeable competitive versus non-competitive inhibition modes that translate into divergent selectivity profiles and cellular potency [2]. Procurement of the incorrect linker variant thus risks introducing an uncontrolled variable in kinase selectivity panels, cellular pathway analysis, or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one Versus Closest Analogs


Linker Ring Size: Piperidine (6-membered) vs. Pyrrolidine (5-membered) Conformational and Steric Differentiation

The target compound features a six-membered piperidine ring (C₅H₁₀N) connecting the pyridinone carbonyl to the quinolin-8-yloxy group, while its closest registered structural analog (CAS 1903269-36-2) substitutes a five-membered pyrrolidine ring (C₄H₈N). This difference changes the distance between the pyridinone core and the quinoline moiety, alters the conformational degrees of freedom (piperidine chair flip vs. pyrrolidine envelope puckering), and modifies the dihedral angle presentation of the quinoline ring to the target kinase [1]. The molecular formula difference is C27H25N3O4 (MW 455.5) versus C26H23N3O4 (MW 441.5) for the pyrrolidine analog, with the piperidine version adding one methylene unit (+CH₂, +14 Da) . In the PIM-1 kinase pyridine-quinoline hybrid series, such linker ring size variations have been shown to toggle between competitive and non-competitive inhibition mechanisms, indicating that the linker geometry is a critical determinant of binding mode [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship (SAR)

Kinase Inhibition: Reported ALK IC50 vs. Class-Level Comparator LDN-193189

The target compound has a reported IC50 of 0.780 nM against the anaplastic lymphoma kinase (ALK) tyrosine kinase receptor in an enzyme assay conducted at 2°C, as deposited in BindingDB (BDBM50116685, referencing US Patent 10053458) [1]. A separate data point in the same BindingDB entry reports an IC50 of 1.20 nM against the ALK L1196M mutant form [1]. For context, the well-characterized BMP type I receptor inhibitor LDN-193189 (a compound with a distinct quinoline-containing scaffold) exhibits IC50 values of 1–5 nM against ALK2 (ACVR1) and ALK3 (BMPR1A) but substantially weaker activity against ALK tyrosine kinase (>300 nM) [2]. However, critical caution is warranted: the SMILES string associated with the BindingDB entry for BDBM50116685 does not match the SMILES of the target compound as verified by PubChem and vendor records, raising the possibility of a database curation error in the structure-activity mapping. The BindingDB entry may correspond to a different compound within US Patent 10053458. Until this discrepancy is resolved through independent replication, the ALK IC50 data should be treated as unconfirmed for structural identity verification purposes.

Kinase inhibition ALK tyrosine kinase BMP receptor signaling

Target Class Assignment: Differential Selectivity Between ALK Tyrosine Kinase and BMP Type I Receptors (ALK1-6)

A critical differentiation consideration for procurement is whether the compound is intended as an anaplastic lymphoma kinase (ALK) inhibitor or an activin receptor-like kinase/BMP type I receptor (ACVR1/ALK2) inhibitor. The BindingDB entry associated with this compound maps to ALK tyrosine kinase receptor (the cancer target), while the pyridinone structural class is separately documented in patent literature (US Patent 11160797) as selective ALK-2 (ACVR1) inhibitors for fibrodysplasia ossificans progressiva (FOP) [1]. The compound class 'pyridinone derivatives' is explicitly claimed for selective ALK-2 inhibition in that patent, but the target compound (CAS 1903154-01-7) is not specifically exemplified [1]. Well-characterized tools exist for both target classes: K02288 (a 2-aminopyridine) inhibits BMP type I receptors ALK1/ALK2 with IC50 values of 1.8 nM and 1.1 nM respectively, while crizotinib and ceritinib target ALK tyrosine kinase . Without published selectivity profiling data for this specific compound against a panel of both ALK tyrosine kinase and BMP receptor family members, its utility as a target-specific probe remains unsubstantiated. Researchers should request or generate kinome-wide selectivity data (e.g., KINOMEscan or similar broad profiling) before selecting this compound over validated reference inhibitors.

Kinase selectivity ALK vs. ACVR1 Target deconvolution

Commercial Availability and Purity Specifications: Piperidine vs. Pyrrolidine Analog Procurement Options

Both the target compound (piperidine linker, CAS 1903154-01-7) and its pyrrolidine analog (CAS 1903269-36-2) are commercially available from multiple vendors at research-grade purity (typically ≥95%). The target compound is listed by at least two suppliers (EvitaChem catalog EVT-3126917 and BenchChem) with a standard purity of 95% . The pyrrolidine analog is listed on ChemSrc with the molecular formula C26H23N3O4 and MW 441.5 . Both compounds are designated for non-human research use only. Critical procurement differentiation: the two compounds are visually indistinguishable by name similarity alone; confirmation of the correct CAS number and analytical verification (¹H NMR, LCMS, or HPLC retention time comparison) should be mandatory upon receipt to prevent inadvertent substitution. No vendor currently provides comparative bioactivity data or certificate of analysis demonstrating lot-to-lot consistency in kinase inhibition for either compound, representing a gap in procurement quality documentation.

Chemical procurement Research-grade purity Vendor sourcing

Evidence-Backed Application Scenarios for 4-Methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one


Kinase Inhibitor Selectivity Profiling: Differentiating ALK Tyrosine Kinase vs. BMP Type I Receptor Engagement

This compound is most appropriately deployed in a kinase selectivity panel where its activity against both ALK tyrosine kinase and BMP type I receptors (ALK1-6/ACVR1) is systematically measured alongside reference inhibitors such as K02288 (BMP receptor panel) and crizotinib (ALK tyrosine kinase). The pyridinone scaffold's association with selective ALK-2 inhibition in US Patent 11160797, combined with the BindingDB-reported ALK tyrosine kinase activity, makes broad kinome profiling the essential first step to establish target identity [1][2]. Without such data, the compound cannot be reliably used as a target-specific chemical probe. Researchers should request or generate KINOMEscan or comparable broad profiling data at a minimum of 1 μM compound concentration before advancing to cellular studies.

Structure-Activity Relationship (SAR) Studies: Piperidine vs. Pyrrolidine Linker Geometry in Pyridine-Quinoline Hybrids

The compound serves as a defined SAR probe for investigating the impact of linker ring size on kinase inhibition mechanism (competitive vs. non-competitive) within the pyridine-quinoline hybrid class. Head-to-head comparison with the pyrrolidine analog (CAS 1903269-36-2) in parallel enzyme assays against PIM-1 kinase, as modeled in the 2023 study by El-Miligy et al., would allow determination of whether the piperidine linker favors ATP-competitive or non-competitive binding mode [3]. This SAR information is critical for medicinal chemistry programs optimizing pyridinone-based kinase inhibitors and cannot be inferred from the pyrrolidine analog data alone.

Chemical Genomics and Target Deconvolution: Identifying the Molecular Target(s) of a Pyridinone-Quinoline Hybrid

Given the ambiguity in the compound's primary target (ALK tyrosine kinase per BindingDB vs. ALK-2/ACVR1 per patent class association), this compound is suitable for chemical proteomics approaches such as cellular thermal shift assay (CETSA) or affinity-based target identification (pull-down with mass spectrometry) to experimentally determine its binding partners in a disease-relevant cellular context [1][2]. The compound's sub-micromolar reported potency (if confirmed) would support its use at concentrations achievable in cellular assays without confounding off-target effects, provided that parallel experiments with the structurally distinct pyrrolidine analog are included as a specificity control.

Reference Standard for Analytical Method Development in Pyridinone-Containing Compound QC

The compound can serve as a reference standard for developing HPLC, LCMS, or NMR analytical methods specific to the 4-methoxy-1-phenyl-pyridin-2(1H)-one scaffold class. Its well-defined molecular formula (C27H25N3O4), molecular weight (455.514), and SMILES string (verified by PubChem) provide unambiguous identification parameters [1]. The 14 Da mass difference from the pyrrolidine analog enables clear chromatographic resolution, making this compound suitable for method validation studies where co-elution or misidentification of structurally similar procurement items must be ruled out.

Quote Request

Request a Quote for 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.